![molecular formula C20H26N6O B2687829 (E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide CAS No. 477865-35-3](/img/structure/B2687829.png)
(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide
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Overview
Description
1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are often synthesized from ursolic acid, a lipophilic pentacyclic triterpenoid found in a wide variety of plants .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves the use of ursolic acid-based derivatives . The specific synthesis process can vary depending on the desired end product.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and the conditions under which the reactions are carried out .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthetic Approaches
The synthesis of complex heterocyclic compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine derivatives, involves multifaceted chemical reactions. For example, Kanno et al. (1991) detailed a method for synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, highlighting the versatility of these compounds in generating novel chemical structures (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991). Similarly, Gomha and Farghaly (2011) described the preparation of (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate, showcasing the condensation reactions central to synthesizing such compounds (Gomha & Farghaly, 2011).
Chemical Properties
The intricate chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and related compounds are often characterized by their structural and electronic configurations. Desenko et al. (1993) explored the imine-enamine tautomerism of dihydroazolopyrimidines, indicating the influence of substituents on the tautomeric equilibrium and highlighting the chemical versatility of these compounds (Desenko, Orlov, Shishkin, Barykin, Lindeman, & Struchkov, 1993).
Mechanism of Action
The mechanism of action of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and its intended use. For example, some compounds in this class have been studied for their anti-inflammatory activity, which is thought to be due to their ability to inhibit the enzyme cyclooxygenase-2 (COX-2) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-14(27-16-9-7-15(8-10-16)20(2,3)4)17-11-12-21-19-23-18(24-26(17)19)22-13-25(5)6/h7-14H,1-6H3/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJZXWHJOWHGRD-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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